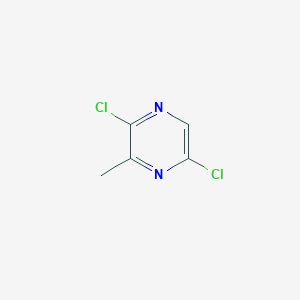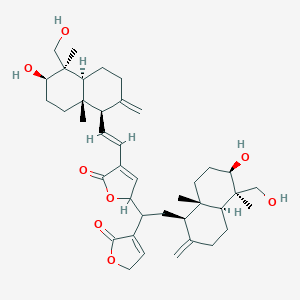
Bisandrographolide
Descripción general
Descripción
La bisandrographolida C es un dímero inusual de diterpenoide ent-labdano aislado de Andrographis paniculata. Tiene la siguiente estructura química: !Bisandrographolide C)
Aplicaciones Científicas De Investigación
La bisandrographolida C ha despertado interés en diversos campos científicos:
Medicina: Protege a los cardiomiocitos del daño por hipoxia-reoxigenación, lo que sugiere posibles aplicaciones terapéuticas.
Biología: Sus efectos sobre los canales TRPV justifican una mayor investigación.
Química: Los investigadores exploran su estructura dimérica única y reactividad.
Mecanismo De Acción
El mecanismo exacto por el cual la bisandrographolida C ejerce sus efectos sigue siendo un área activa de investigación. Probablemente implica interacciones con objetivos moleculares y vías de señalización.
Análisis Bioquímico
Biochemical Properties
Bisandrographolide interacts with various biomolecules, particularly enzymes and proteins. It has been shown to activate TRPV4 channels , which are part of the transient receptor potential (TRP) multigene superfamily . The activation of these channels by this compound could influence various biochemical reactions.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it activates a large TRPV4-like current in immortalized mouse keratinocytes . This activation could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with TRPV4 channels . It activates these channels in a membrane-delimited manner , suggesting that it exerts its effects at the molecular level. This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Its activation of TRPV4 channels suggests that it could have long-term effects on cellular function
Dosage Effects in Animal Models
Studies on related compounds suggest that it may have a good safety profile
Metabolic Pathways
Its activation of TRPV4 channels suggests that it could interact with enzymes or cofactors involved in these pathways
Transport and Distribution
Its activation of TRPV4 channels suggests that it could interact with transporters or binding proteins
Subcellular Localization
Its activation of TRPV4 channels suggests that it could be directed to specific compartments or organelles
Métodos De Preparación
Rutas sintéticas:: Las rutas sintéticas para la bisandrographolida C no se han documentado ampliamente. su aislamiento de Andrographis paniculata sugiere que se puede obtener de fuentes naturales.
Producción industrial:: Hasta ahora, no existe un método de producción a escala industrial establecido para la bisandrographolida C. Su rareza y estructura única hacen que la síntesis a gran escala sea desafiante.
Análisis De Reacciones Químicas
Se sabe que la bisandrographolida C activa los canales TRPV1 y TRPV3 con valores de Kd de 289 y 341 μM, respectivamente. Desafortunadamente, las reacciones específicas que conducen a su formación no están bien documentadas. Los reactivos y condiciones comunes para su síntesis siguen siendo esquivos.
Comparación Con Compuestos Similares
Compuestos similares::
Bisandrographolida A: Otro compuesto de Andrographis paniculata, la bisandrographolida A, activa los canales TRPV4. A diferencia de la bisandrographolida C, no forma una estructura dimérica.
Andrographolida: El compuesto principal, andrographolida, también encontrado en Andrographis paniculata, tiene diversas actividades biológicas, incluidos efectos antiinflamatorios.
Propiedades
IUPAC Name |
4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O8/c1-23-7-11-31-37(3,16-13-33(43)39(31,5)21-41)28(23)10-9-25-19-30(48-35(25)45)27(26-15-18-47-36(26)46)20-29-24(2)8-12-32-38(29,4)17-14-34(44)40(32,6)22-42/h9-10,15,19,27-34,41-44H,1-2,7-8,11-14,16-18,20-22H2,3-6H3/b10-9+/t27?,28-,29-,30?,31+,32+,33-,34-,37+,38+,39+,40+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHWOZANSOUSAY-LZBAHHAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CC(C3C=C(C(=O)O3)C=CC4C(=C)CCC5C4(CCC(C5(C)CO)O)C)C6=CCOC6=O)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2CC(C3C=C(C(=O)O3)/C=C/[C@@H]4C(=C)CC[C@H]5[C@]4(CC[C@H]([C@@]5(C)CO)O)C)C6=CCOC6=O)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of bisandrographolide?
A: this compound has been shown to interact with and activate transient receptor potential vanilloid 4 (TRPV4) channels. [] This interaction leads to calcium influx into the cell, which can trigger various downstream effects depending on the cell type. [] For instance, in cardiomyocytes, this compound's activation of TRPV4 has been shown to protect against hypoxia-reoxygenation injury. []
Q2: What are the structural characteristics of this compound?
A: While the provided research excerpts don't explicitly state the molecular formula and weight of this compound, they highlight its unique structural features. This compound E, a specific type of this compound, is the first documented labdane dimer with an unprecedented tricyclic system. This system incorporates a spiroketal moiety fused with a ketal-γ-lactone unit. [] Further structural analysis, including the stereochemistry of newly formed asymmetric carbons in various bisandrographolides, was achieved through techniques like single-crystal X-ray diffraction, electronic circular dichroism (ECD), and nuclear magnetic resonance (NMR) calculations. []
Q3: How does the structure of this compound relate to its activity?
A: Research indicates a strong structure-activity relationship for this compound, particularly concerning its interaction with TRPV4 channels. For instance, bisandrographolides with different stereochemical configurations at the C-12 and C-15' positions exhibit varying degrees of TRPV1-4 channel activation. [] Notably, the this compound with a 12R/15'S configuration demonstrates the most potent activation of TRPV1 and, consequently, the most effective cardiomyocyte protection. [] Further research highlights the importance of transmembrane segments 3 and 4 in TRPV4 for this compound binding and activation. []
Q4: Has computational chemistry been used to study this compound?
A4: Yes, computational methods are being employed to investigate this compound's potential as a therapeutic agent. Molecular docking studies have been used to assess the binding affinity of this compound and other phytochemicals from Andrographis paniculata against various targets, including:
- Diphtheria toxin: this compound demonstrated a strong binding affinity (-10.4 kcal/mol), indicating its potential as an inhibitor. []
- TNF-α: this compound A showed a binding affinity of -8.6 kcal/mol, suggesting potential anti-inflammatory activity by targeting TNF-α. []
- ZIKV NS2B-NS3 protease: this compound A exhibited strong binding (-11.7 kcal/mol), suggesting it could inhibit this viral protease essential for Zika virus replication. []
- HIV-1 protease: Molecular docking studies suggest this compound may inhibit HIV-1 protease, highlighting its potential as an antiviral agent. []
Q5: What are the potential applications of this compound based on its observed activities?
A5: Research suggests potential applications for this compound in several areas:
- Antiviral agent: In silico studies indicate potential for this compound to inhibit key viral proteins, suggesting possible applications against diphtheria, Zika virus, and HIV. [, , ]
- Anti-inflammatory treatment: this compound's interaction with TNF-α suggests potential for treating inflammatory conditions like rheumatoid arthritis. []
- Cardioprotective agent: this compound's activation of TRPV4 and subsequent protection of cardiomyocytes against injury highlights potential for treating cardiovascular diseases. []
Q6: What is known about the pharmacokinetics of this compound?
A: While specific data on absorption, distribution, metabolism, and excretion (ADME) were not provided in the excerpts, several studies utilize in silico tools to predict these properties for this compound. [, , ] This computational analysis is often combined with assessments based on Lipinski's rule of five to determine the drug-likeness and potential bioavailability of this compound. [] Further research, including in vitro and in vivo studies, is required to fully elucidate the pharmacokinetic profile of this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





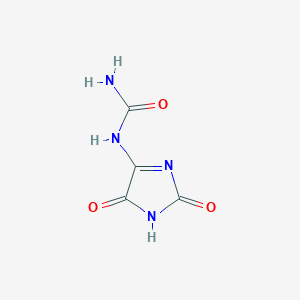

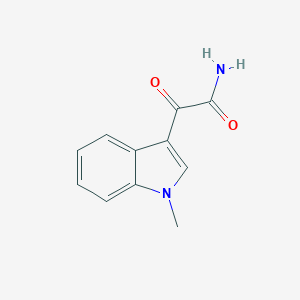

![N-[(1R)-2-[3-(Aminosulfonyl)-4-methoxyphenyl]-1-methylethyl]acetamide](/img/structure/B170858.png)
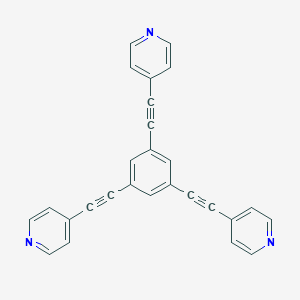
![2-[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B170872.png)

